molecular formula C19H15F3N4O2 B2617362 11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide CAS No. 2034530-79-3

11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide

Cat. No. B2617362
M. Wt: 388.35
InChI Key: QRJYZDBYFWGPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of Suzuki-coupling reactions . These reactions are used to create carbon-carbon bonds between a boronic acid and a halide or pseudohalide. In the case of this compound, a possible precursor could be 2-(Trifluoromethyl)phenylboronic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The phenyl ring is a six-membered carbon ring, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study presented the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the versatility of pyrimidine derivatives in medicinal chemistry and their potential for therapeutic applications (Rahmouni et al., 2016).

Heterocyclic Chemistry

  • Research on thieno[2,3-d:4,5-d′]dipyrimidines explores the conversion of carboxamides or esters into complex dipyrimidines, illustrating the compound's relevance in developing new chemical entities (Clark & Hitiris, 1984).

Novel Synthesis Approaches

  • A library of pyrimidine-5-carboxamides was prepared through parallel synthesis, demonstrating the efficiency of creating a diverse set of compounds for potential pharmacological screening (Črček et al., 2012).

Redox Catalysts

  • Pyridodipyrimidines have been synthesized and utilized as NAD-type redox catalysts for the oxidation of alcohols, showing the compound's utility in mimicking biological redox processes (Yoneda et al., 1981).

Gene Expression Inhibition

  • Studies on the pyrimidine portion of certain carboxamides have shown inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors, indicating the potential for regulating gene expression (Palanki et al., 2000).

properties

IUPAC Name

2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)12-4-6-13(7-5-12)23-18(28)25-10-8-15-14(11-25)17(27)26-9-2-1-3-16(26)24-15/h1-7,9H,8,10-11H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJYZDBYFWGPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide

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